1-(3-(Naphth-2-ylmethoxy)phenyl)-1-(thiazol-2-yl)propyl methyl ether
Overview
Description
ICI 211965 is a selective and orally potent 5-lipoxygenase inhibitor. ICI 211965 may be useful in regulating production of those interleukins involved in joint cartilage destruction.
Scientific Research Applications
1. Role as a 5-Lipoxygenase Inhibitor
1-(3-(Naphth-2-ylmethoxy)phenyl)-1-(thiazol-2-yl)propyl methyl ether, also referred to as ICI 211965, has been identified as a potent inhibitor of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes. This compound effectively inhibits leukotriene C4 (LTC4) synthesis in mouse macrophages and LTB4 synthesis in human whole blood, demonstrating significant selectivity for 5-LPO over cyclooxygenase (CO). Such inhibitors are valuable in the development of treatments for inflammatory conditions where leukotrienes play a role (Crawley et al., 1992).
2. Enantioselective Interactions and Potency
Research has shown that the potency of this compound as a 5-LPO inhibitor depends critically on its molecular structure, including specific substitution patterns. Interestingly, studies involving the resolution of enantiomers of related compounds have demonstrated significant differences in potency, highlighting the importance of enantioselective interactions in inhibiting 5-lipoxygenase. This enantioselectivity is a key feature in the development of more effective and selective inhibitors (Bird et al., 1991).
3. Non-Redox Inhibition of 5-Lipoxygenase
Further investigations have established that the inhibitory mechanism of ICI 211965 is not due to redox or iron-chelating properties. This distinct mode of action, characterized as reversible dead-end inhibition, differentiates it from other 5-LPO inhibitors that function as reducing substrates for the enzyme. Understanding this unique mechanism provides insights into designing new classes of non-redox inhibitors for 5-lipoxygenase, potentially with enhanced therapeutic profiles (Falgueyret et al., 1993).
4. Applications in CYP17 and CYP19 Inhibition
Exploratory studies have also looked into the inhibitory activity of regioselectively fluorinated derivatives of 1-(naphth-2-ylmethyl)imidazoles, structurally related to ICI 211965, on enzymes like CYP17 and CYP19. These enzymes are involved in steroid hormone biosynthesis, and their inhibition can be relevant in conditions like hormone-dependent cancers. The research indicates that fluorinated derivatives exhibit potent inhibitory activity, suggesting a potential application of this compound class in the development of new therapeutic agents targeting these enzymes (Hartmann et al., 2004).
5. Antibacterial and Antifungal Potential
Further extending the potential applications of compounds structurally related to 1-(3-(Naphth-2-ylmethoxy)phenyl)-1-(thiazol-2-yl)propyl methyl ether, some studies have explored their antibacterial and antifungal activities. New derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains. These findings indicate a promising direction for the development of new antimicrobial agents, leveraging the unique chemical structure of these compounds (Patel & Patel, 2017).
6. Antiproliferative Effects and DNA Binding
In the realm of cancer research, benzimidazole-based Schiff base copper(II) complexes related to the core structure of ICI 211965 have shown significant antiproliferative effects against various cancer cell lines. These compounds also demonstrate the ability to bind DNA through an intercalative mode, indicating a potential mechanism for their antiproliferative action. Such studies contribute to the understanding of how structural analogs of ICI 211965 might be used in designing new anticancer therapies (Paul et al., 2015).
7. Antihyperglycemic Activity
Another dimension of research has focused on the synthesis of derivatives with a 1-(naphth-2-ylmethoxy)phenyl motif for evaluating their antihyperglycemic activity. This exploration into metabolic disorders like diabetes showcases the versatility of this chemical class in addressing a range of health conditions beyond its primary role as an enzyme inhibitor (Imran et al., 2009).
properties
IUPAC Name |
2-[1-methoxy-1-[3-(naphthalen-2-ylmethoxy)phenyl]propyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2S/c1-3-24(26-2,23-25-13-14-28-23)21-9-6-10-22(16-21)27-17-18-11-12-19-7-4-5-8-20(19)15-18/h4-16H,3,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDHZXSQUWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)(C4=NC=CS4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926402 | |
Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Naphth-2-ylmethoxy)phenyl)-1-(thiazol-2-yl)propyl methyl ether | |
CAS RN |
129424-08-4 | |
Record name | 2-[1-Methoxy-1-[3-(2-naphthalenylmethoxy)phenyl]propyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129424-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICI 211965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129424084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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